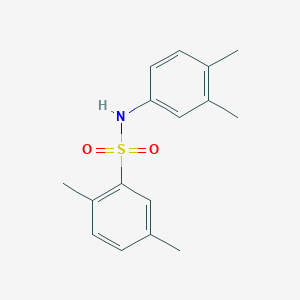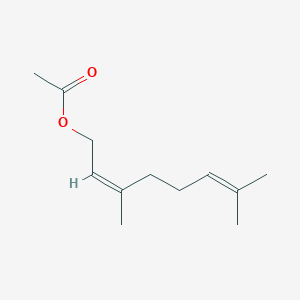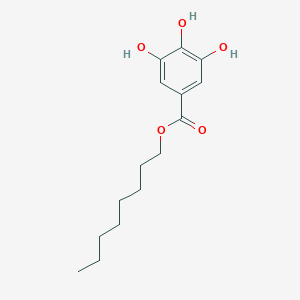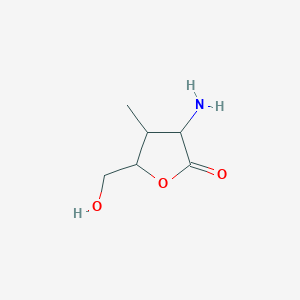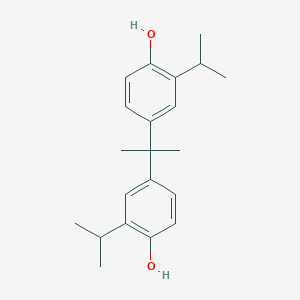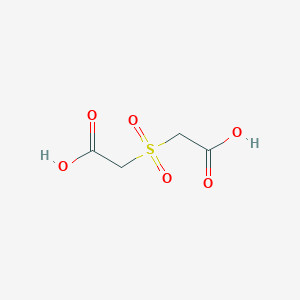
Ácido sulfonildiacético
Descripción general
Descripción
Sulfonyldiacetic acid is a useful research compound. Its molecular formula is C4H6O6S and its molecular weight is 182.15 g/mol. The purity is usually 95%.
The exact mass of the compound Sulfonyldiacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93879. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sulfonyldiacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfonyldiacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de biomateriales
El ácido sulfonildiacético, como una molécula sulfonada, se ha utilizado en el campo de los biomateriales . La sulfonación, un proceso de modificación química que introduce grupos de ácido sulfónico, mejora las propiedades de los biomateriales . Esto incluye aplicaciones en hidrogeles, andamios y nanopartículas, haciendo hincapié en las ventajas únicas de la sulfonación . El impacto en las respuestas celulares, incluida la adhesión, la proliferación y la diferenciación, también es notable .
Medicina regenerativa
El ácido sulfonildiacético juega un papel importante en la medicina regenerativa . Los biomateriales sulfonados pueden influir en las respuestas celulares y tienen posibles funciones en la regeneración tisular .
Sistemas de administración de fármacos
El ácido sulfonildiacético también se utiliza en sistemas de administración de fármacos . Los biomateriales sulfonados pueden mejorar la eficiencia de la administración de fármacos .
Ingeniería de tejidos
En el campo de la ingeniería de tejidos, el ácido sulfonildiacético se utiliza para superar varios desafíos . Los biomateriales sulfonados pueden proporcionar un entorno propicio para el crecimiento tisular
Safety and Hazards
While specific safety data for Sulfonyldiacetic Acid is not available, it is generally recommended to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring adequate ventilation .
Relevant Papers
The relevant papers for Sulfonyldiacetic Acid include studies on the synthesis of sulfonyl fluorides from sulfonic acids , and the antioxidant activity of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) prepared from synthetic intermediates including sulfonyldiacetic acid .
Mecanismo De Acción
Target of Action
Sulfonyldiacetic acid, also known as Carboxymethanesulfonyl-acetic acid, is a type of sulfonamide derivative . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including Sulfonyldiacetic acid, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . They interfere with the synthesis of folic acid, which is crucial for the production of DNA in bacteria . This inhibition disrupts bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Sulfonyldiacetic acid is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, Sulfonyldiacetic acid prevents the production of essential components for DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are known to bind extensively to plasma albumin . They are metabolized in the body and excreted through the urine . The bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties of Sulfonyldiacetic acid specifically would need further investigation.
Result of Action
The primary result of Sulfonyldiacetic acid’s action is the inhibition of bacterial growth . By interfering with folic acid synthesis, it prevents bacteria from producing essential components for DNA synthesis . This leads to a halt in bacterial proliferation, making Sulfonyldiacetic acid potentially useful in combating bacterial infections .
Action Environment
The action of Sulfonyldiacetic acid, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and efficacy of Sulfonyldiacetic acid
Análisis Bioquímico
Biochemical Properties
It is known that it forms tabular crystals and is freely soluble in water . It has been used in the synthesis of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles), which were evaluated for antioxidant activity .
Cellular Effects
It is known that the compounds synthesized from Sulfonyldiacetic acid have shown antioxidant activity
Molecular Mechanism
It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) . These compounds have shown antioxidant activity, suggesting that Sulfonyldiacetic acid may exert its effects at the molecular level through these compounds.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Sulfonyldiacetic acid in laboratory settings. It is known that the compounds synthesized from Sulfonyldiacetic acid have shown antioxidant activity , suggesting that Sulfonyldiacetic acid may have long-term effects on cellular function.
Metabolic Pathways
It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) .
Transport and Distribution
It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) , suggesting that it may be transported and distributed within cells through these compounds.
Propiedades
IUPAC Name |
2-(carboxymethylsulfonyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYRPTWUNMHTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294054 | |
| Record name | Sulfonyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-45-5 | |
| Record name | Sulfonyldiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonyldiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonyldiacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alkylnaphthalenesulfonate sodium salt, formaldehyde polymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFONYLDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Q6X09W62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Sulfonyldiacetic acid in recent research?
A1: Recent studies highlight Sulfonyldiacetic acid's role as a key synthetic intermediate in producing various heterocyclic compounds. Specifically, it's been instrumental in synthesizing sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) [, , ].
Q2: How do the antioxidant properties of sulfonamide-linked bis-heterocycles compare to their sulfone-linked counterparts?
A2: Research indicates that sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) exhibit comparatively higher antioxidant activity than their sulfone-linked counterparts []. This suggests that the sulfonamide linkage plays a crucial role in enhancing antioxidant potential.
Q3: Which synthesized compounds displayed promising antioxidant activity?
A3: Among the synthesized compounds, methyl-substituted bis(oxadiazoles) (specifically 8b and 11b) demonstrated significant antioxidant activity, marking them as potential candidates for further investigation [].
Q4: Beyond sulfonyldiacetic acid, what other starting materials are crucial in synthesizing these bis-heterocyclic compounds?
A4: Along with sulfonyldiacetic acid, arylsulfonylacetic acid hydrazide and arylatninosulfonylacetic acid hydrazide are vital synthetic intermediates in preparing these bis-heterocyclic compounds []. These intermediates, alongside sulfonyldiacetic acid, contribute to the formation of the desired sulfone/sulfonamide linkages and heterocyclic rings.
Q5: What is the significance of exploring the antioxidant activity of these synthesized compounds?
A5: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various diseases. Discovering new antioxidants, such as the bis-heterocycles synthesized using sulfonyldiacetic acid, holds promise for developing novel therapeutic strategies to combat oxidative stress-related conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


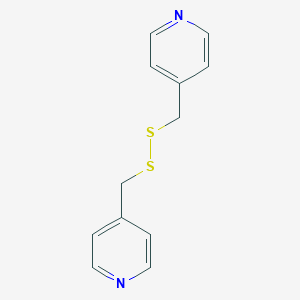

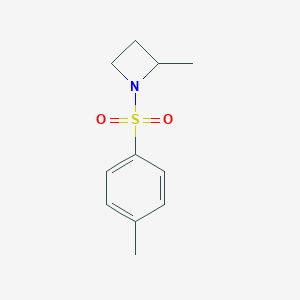
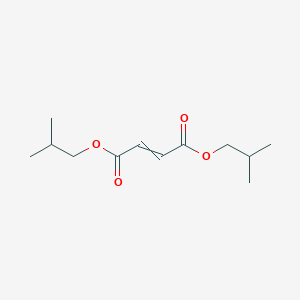

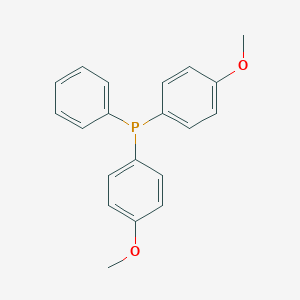
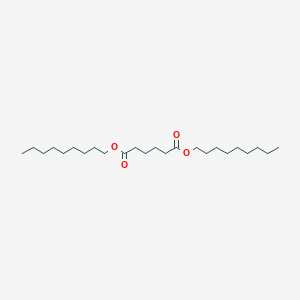
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
